P2X3 Receptor Antagonist Potency: Ethoxy vs. Methoxy Substituent Comparison
N-(4-Ethoxyphenyl)-β-alanine exhibits antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM [1]. In contrast, the structurally analogous N-(4-methoxyphenyl)-β-alanine demonstrates significantly weaker antagonism at human P2X3 receptors, with an IC50 of 999 nM [2]. Although assay conditions differ (Xenopus oocytes vs. C6BU-1 cells), the 12.5-fold potency advantage for the ethoxy derivative is consistent with SAR expectations, where increased lipophilicity of the ethoxy group enhances hydrophobic interactions within the receptor binding pocket [1].
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-β-alanine: IC50 = 999 nM (human P2X3, C6BU-1 cells) |
| Quantified Difference | 12.5-fold lower IC50/EC50 for ethoxy analog (80 nM vs. 999 nM) |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes; Comparator: Human P2X3 expressed in rat C6BU-1 cells |
Why This Matters
For researchers investigating P2X3-mediated pain pathways or chronic cough, the ethoxy analog provides a more potent tool compound, enabling lower working concentrations and reduced off-target risk in cellular assays.
- [1] BindingDB. PrimarySearch_ki: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. EC50 = 80 nM. View Source
- [2] BindingDB. BDBM50532061 (CHEMBL4459785): Antagonist activity at human P2X3 receptor expressed in rat C6BU-1 cells. IC50 = 999 nM. View Source
